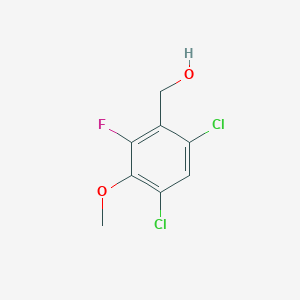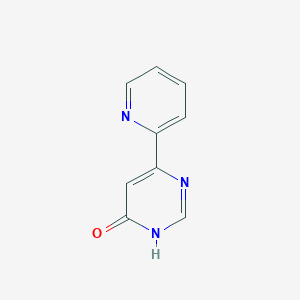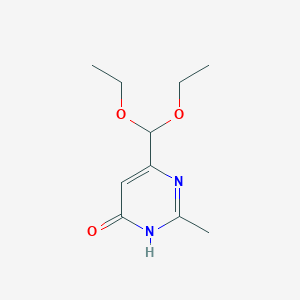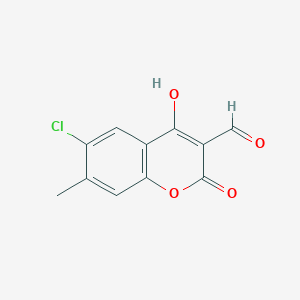
4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
Vue d'ensemble
Description
“4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol” is a chemical compound with the CAS Number: 2149598-95-6 . It has a molecular weight of 225.05 and its IUPAC name is (4,6-dichloro-2-fluoro-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Orthogonal Protection and Deprotection Strategies
One significant application of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol derivatives in scientific research is in the field of synthetic chemistry, where they serve as protecting groups for alcohols. For instance, the practical removal of p-methylbenzyl (MBn) protections of alcohols by treatment with specific oxidants, and the selective removal of these groups in the presence of benzyl and MBn groups, highlights the compound's utility in providing novel synthetic strategies for organic compounds. This orthogonal deprotection approach enables chemists to selectively remove protecting groups without affecting sensitive functional groups within the molecule (Ikeuchi et al., 2019).
Modification of Natural Products for Enhanced Properties
Another application area is the modification of natural products, such as Kraft lignin, to improve their characteristics. Acidic treatment of vanillyl alcohol, a model compound, under specific conditions, leads to modifications that decrease its aliphatic hydroxyl content, reducing the molecule's polarity without derivatization. This treatment enhances the antioxidant properties of the treated fractions in polypropylene, demonstrating the compound's role in materials science and its potential for improving the performance of polymer composites (Pouteau et al., 2005).
Catalysis and Photocatalytic Reactions
The derivative's applications extend to catalysis, where it has been utilized in the selective photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes. This process showcases the compound's role in facilitating selective transformations under mild conditions, leveraging molecular oxygen and light to achieve high conversion and selectivity. Such photocatalytic processes are crucial for sustainable chemistry, offering environmentally friendly alternatives to traditional synthetic methods (Higashimoto et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(4,6-dichloro-2-fluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPEAFFISPOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)


![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)

![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)

